molecular formula C11H9BrN2 B1270372 2-(4-Bromophenyl)-5-methylpyrimidine CAS No. 174720-38-8

2-(4-Bromophenyl)-5-methylpyrimidine

Cat. No.: B1270372
CAS No.: 174720-38-8
M. Wt: 249.11 g/mol
InChI Key: BSUNLHHGZSFMOP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methylpyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound features a bromophenyl group attached to the second carbon of the pyrimidine ring and a methyl group attached to the fifth carbon. The presence of the bromine atom in the phenyl ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is highly efficient.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

2-(4-Bromophenyl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromophenyl)-5-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Uniqueness:

2-(4-Bromophenyl)-5-methylpyrimidine is unique due to its specific combination of a bromophenyl group and a methylpyrimidine ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-6-13-11(14-7-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUNLHHGZSFMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354289
Record name 2-(4-bromophenyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174720-38-8
Record name 2-(4-bromophenyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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